(R)-Quinuclidin-3-yl carbonochloridate hydrochloride
Overview
Description
®-Quinuclidin-3-yl carbonochloridate hydrochloride is a chemical compound that belongs to the class of quinuclidine derivatives It is known for its unique structure, which includes a quinuclidine ring system and a carbonochloridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quinuclidin-3-yl carbonochloridate hydrochloride typically involves the reaction of quinuclidine with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbonochloridate group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-Quinuclidin-3-yl carbonochloridate hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
®-Quinuclidin-3-yl carbonochloridate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield quinuclidine and carbonic acid derivatives.
Oxidation and Reduction: While the quinuclidine ring is relatively stable, it can undergo oxidation or reduction under specific conditions to form different quinuclidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent, such as dichloromethane or acetonitrile, at room temperature or under mild heating.
Hydrolysis: Hydrolysis reactions are conducted in the presence of water or aqueous base, such as sodium hydroxide, at ambient or elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinuclidine derivatives, quinuclidine itself, and carbonic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Quinuclidin-3-yl carbonochloridate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Quinuclidin-3-yl carbonochloridate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonochloridate group can react with nucleophilic sites on these targets, leading to the formation of covalent bonds and subsequent modulation of their activity. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: A related compound with a similar ring structure but lacking the carbonochloridate group.
Quinuclidin-3-yl acetate: A derivative with an acetate group instead of the carbonochloridate group.
Quinuclidin-3-yl methylcarbamate: Another derivative with a methylcarbamate group.
Uniqueness
®-Quinuclidin-3-yl carbonochloridate hydrochloride is unique due to the presence of the carbonochloridate group, which imparts distinct reactivity and potential for covalent modification of molecular targets. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2.ClH/c9-8(11)12-7-5-10-3-1-6(7)2-4-10;/h6-7H,1-5H2;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKXPDAEYUFEQ-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385367-77-1 | |
Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl carbonochloridate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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